6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
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Overview
Description
6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a tert-butyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative and a palladium catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with propionic acid under acidic conditions to form the desired compound.
Chemical Reactions Analysis
6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can be compared with other similar compounds, such as:
4-tert-Butyl-4-chlorobutyrophenone: This compound has a similar tert-butyl and chlorophenyl substitution but lacks the chromen-2-one and oxadiazole rings.
3-tert-Butyl-4-hydroxyanisole: This compound contains a tert-butyl group and a phenolic hydroxyl group but lacks the chromen-2-one and oxadiazole rings.
4-(tert-Butyl)-3-chlorophenol: This compound has a similar tert-butyl and chlorophenyl substitution but lacks the chromen-2-one and oxadiazole rings.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-5-19(28)30-18-12-15(24(2,3)4)10-14-11-17(23(29)31-20(14)18)22-26-21(27-32-22)13-6-8-16(25)9-7-13/h6-12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRFTWVQDECGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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